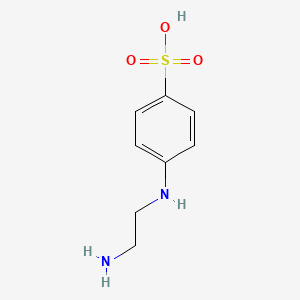

4-((2-Aminoethyl)amino)benzenesulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((2-Aminoethyl)amino)benzenesulfonic acid is an organic compound with the molecular formula C8H12N2O3S It is characterized by the presence of an aminoethyl group attached to a benzenesulfonic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Direct Amination: : One common method to synthesize 4-((2-Aminoethyl)amino)benzenesulfonic acid involves the direct amination of benzenesulfonic acid derivatives. This process typically uses ethylenediamine as the aminating agent under controlled temperature and pH conditions to ensure selective substitution at the desired position.

-

Reductive Amination: : Another approach is the reductive amination of 4-nitrobenzenesulfonic acid

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process typically involves:

High-pressure reactors: to facilitate the amination reactions.

Catalysts: to enhance reaction rates and selectivity.

Purification steps: such as crystallization and recrystallization to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : 4-((2-Aminoethyl)amino)benzenesulfonic acid can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfonic acid derivatives with different oxidation states.

-

Reduction: : The compound can be reduced using agents such as sodium borohydride, leading to the formation of amine derivatives.

-

Substitution: : It can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

Oxidation Products: Sulfonic acid derivatives with different oxidation states.

Reduction Products: Amine derivatives.

Substitution Products: Compounds with different nucleophilic groups replacing the aminoethyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-((2-Aminoethyl)amino)benzenesulfonic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a reagent for the modification of proteins and peptides. It can be used to introduce sulfonic acid groups into biomolecules, which can alter their properties and functions.

Medicine

In medicine, this compound derivatives are explored for their potential therapeutic properties. They are investigated for their ability to interact with biological targets such as enzymes and receptors, which can lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of a wide range of products.

Wirkmechanismus

The mechanism by which 4-((2-Aminoethyl)amino)benzenesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The sulfonic acid group can also participate in ionic interactions, further modulating the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aminobenzenesulfonic acid: Lacks the aminoethyl group, making it less versatile in certain chemical reactions.

4-(2-Aminoethyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonic acid group, leading to different chemical properties and reactivity.

4-(2-Aminoethyl)benzenesulfonyl fluoride: Contains a sulfonyl fluoride group, making it a potent inhibitor of serine proteases.

Uniqueness

4-((2-Aminoethyl)amino)benzenesulfonic acid is unique due to the presence of both an aminoethyl group and a sulfonic acid group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

4-((2-Aminoethyl)amino)benzenesulfonic acid, commonly referred to as AEBSF (Aminoethylbenzenesulfonyl fluoride), is a sulfonamide compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into its biological properties, mechanisms of action, and potential therapeutic uses, supported by case studies and research findings.

Chemical Structure and Properties

Chemical Formula: C₉H₁₃N₃O₃S

Molecular Weight: 229.28 g/mol

Functional Groups: Amino group, sulfonic acid group

AEBSF acts primarily as a serine protease inhibitor. It irreversibly inhibits serine proteases by forming a covalent bond with the active site serine residue. This mechanism is crucial in various biological processes, including inflammation and cell signaling.

Enzyme Inhibition

AEBSF has been shown to inhibit several serine proteases, including:

- Trypsin

- Chymotrypsin

- Thrombin

The inhibition of these enzymes can lead to significant effects on cellular processes such as apoptosis and the immune response.

Antimicrobial Activity

Recent studies have demonstrated that AEBSF exhibits antimicrobial properties against various pathogens. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Case Study 1: Inhibition of Trypsin

A study investigated the inhibitory effects of AEBSF on trypsin activity in vitro. The results indicated that AEBSF inhibited trypsin with an IC50 value of approximately 10 µM. The inhibition was characterized as irreversible, confirming the compound's potential for therapeutic use in conditions where trypsin activity needs to be controlled .

Case Study 2: Antimicrobial Efficacy

In a clinical setting, AEBSF was evaluated for its antimicrobial efficacy against multi-drug resistant strains of bacteria. The compound demonstrated significant bactericidal activity at concentrations ranging from 25 to 100 µg/mL, effectively reducing bacterial load in infected tissue samples .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Serine Protease Inhibition | Trypsin | 10 | |

| Antimicrobial Activity | Staphylococcus aureus | 50 | |

| Antimicrobial Activity | Escherichia coli | 75 |

Discussion

The biological activity of AEBSF underscores its potential as a therapeutic agent in various medical fields, particularly in managing conditions associated with excessive protease activity and bacterial infections. Its dual role as an enzyme inhibitor and antimicrobial agent presents opportunities for further research and development.

Eigenschaften

IUPAC Name |

4-(2-aminoethylamino)benzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c9-5-6-10-7-1-3-8(4-2-7)14(11,12)13/h1-4,10H,5-6,9H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYDRTAEBNLGKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCN)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.